molecular formula C11H14N2O B8476379 6-Tert-butyl-2-methoxynicotinonitrile

6-Tert-butyl-2-methoxynicotinonitrile

Cat. No. B8476379
M. Wt: 190.24 g/mol
InChI Key: WDYIUBSUHVOGHP-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

In a screw cap pressure tube, 6-tert-butyl-2-chloronicotinonitrile (410.0 mg, 2.1 mmol) was dissolved in anhydrous MeOH (3.0 ml) under N2. NaOMe (159.3 mg, 2.9 mmol) was added as a solution in anhydrous MeOH (3.0 ml). The tube was sealed and the mixture refluxed for 20 hours. The mixture was allowed to cool. NH4Cl (sat.) was added and the product extracted with EtOAc. The combined organic extracts were washed with water, dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (Pet. Ether/EtOAc 95:5) to give the title substance in 85% yield.
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
159.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7](Cl)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:14][O-:15].[Na+].[NH4+].[Cl-]>CO>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([O:15][CH3:14])[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
NaOMe
Quantity
159.3 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a screw cap pressure tube
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
to give the title substance in 85% yield

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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